1-Fluoro-3-(3-methoxyazetidin-1-yl)propan-2-ol
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Overview
Description
Preparation Methods
The synthesis of 1-Fluoro-3-(3-methoxyazetidin-1-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-methoxyazetidine with a fluorinated alcohol derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-3-(3-methoxyazetidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Fluoro-3-(3-methoxyazetidin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(3-methoxyazetidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1-Fluoro-3-(3-methoxyazetidin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
Fluconazole: A widely used antifungal drug with a similar fluorinated structure.
1-Fluoro-3-(2-hydroxypropyl)azetidine: Another fluorinated azetidine derivative with different substituents, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C7H14FNO2 |
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Molecular Weight |
163.19 g/mol |
IUPAC Name |
1-fluoro-3-(3-methoxyazetidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H14FNO2/c1-11-7-4-9(5-7)3-6(10)2-8/h6-7,10H,2-5H2,1H3 |
InChI Key |
YSRDCNHTPYIKKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)CC(CF)O |
Origin of Product |
United States |
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